[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride
Description
[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride is a guanidine derivative characterized by a thioxoimidazolidinone core substituted with a phenyl group at the 1-position and a guanidine-ethyl moiety at the 4-position. The monohydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic chemistry applications.
Properties
CAS No. |
94023-04-8 |
|---|---|
Molecular Formula |
C12H16ClN5OS |
Molecular Weight |
313.81 g/mol |
IUPAC Name |
2-[2-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C12H15N5OS.ClH/c13-11(14)15-7-6-9-10(18)17(12(19)16-9)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,16,19)(H4,13,14,15);1H |
InChI Key |
QFLWKLAYLMEBKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCN=C(N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride typically involves multiple steps. One common method starts with the preparation of the thioxoimidazolidinone ring, followed by the introduction of the phenyl group and the guanidine moiety. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially creating new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with other guanidine-based pharmaceuticals and synthetic intermediates:
| Compound Name | Core Structure | Key Functional Groups | Pharmacological Role |
|---|---|---|---|
| Target Compound | Thioxoimidazolidinone + guanidine-ethyl | Phenyl, thioxo, guanidine, HCl | Not explicitly stated (research focus) |
| Cimetidine Monohydrochloride Monohydrate | Imidazole + cyanoguanidine | Methylthioethyl, cyanoguanidine, HCl, H2O | H2-receptor antagonist (anti-ulcer) |
| Ropinirole Hydrochloride | Indole-2-one + dipropylaminoethyl | Dipropylamine, indole-2-one, HCl | Dopamine agonist (Parkinson’s treatment) |
| Acotiamide Hydrochloride Trihydrate | Thiazolecarboxamide + bis(isopropyl) | Hydroxy-dimethoxybenzoyl, thiazole, HCl, H2O | Prokinetic agent (functional dyspepsia) |
Physicochemical Properties
- Solubility: The monohydrochloride salt improves aqueous solubility compared to the free base, a feature shared with cimetidine and ropinirole hydrochloride .
- Crystallinity: Hydrate formation (e.g., monohydrate in cimetidine) is common in guanidine derivatives, though the target compound’s hydrate status is unspecified .
- Stability : The thioxo group in the target compound may confer redox sensitivity, similar to thioether-containing drugs like ziprasidone hydrochloride .
Biological Activity
[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article presents a detailed examination of its biological activity based on recent studies, including data tables, research findings, and case studies.
- Molecular Formula : C12H15N5OS·ClH
- Molecular Weight : 313.81 g/mol
- CAS Number : 94023-04-8
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on its antibacterial and anticancer properties. Research indicates that the thioxoimidazolidin structure is crucial for its pharmacological effects.
Antibacterial Activity
Recent studies have shown that derivatives of thioxoimidazolidin compounds, including [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride, possess significant antibacterial properties.
-
Minimum Inhibitory Concentration (MIC) :
- The MIC values for related compounds were determined to be ≤ 31.25 μg/mL against Staphylococcus aureus isolates, demonstrating effective bactericidal action .
- Time-kill kinetics studies confirmed that these compounds can effectively kill bacteria over time, suggesting their potential as new antibacterial agents .
- Biofilm Inhibition :
Anticancer Activity
The anticancer potential of [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride has been explored through various in vitro studies.
- Cytotoxicity Studies :
- Mechanism of Action :
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC (μg/mL) | Observations |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | ≤ 31.25 | Significant bactericidal effect |
| Biofilm Formation | Staphylococcus aureus | N/A | Strong inhibition observed |
| Anticancer | LNCaP | N/A | Inhibitory effect on cell growth |
| Anticancer | MCF-7 | N/A | Significant cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
